5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione
Description
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted with a (3-chloro-4-fluoro-phenylamino)-methylene group. This compound belongs to a class of molecules designed for biological activity modulation, particularly as enzyme inhibitors. The pyrimidine-2,4,6-trione (barbituric acid) scaffold is critical for hydrogen bonding interactions, as seen in mPGES-1 inhibitors where the carbonyl groups engage with residues like Ser127 .
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O3/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRGFWBPXMBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(NC(=O)NC2=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione typically involves the condensation of barbituric acid with 3-chloro-4-fluoroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, highlighting substituents, molecular properties, and inferred biological activities:
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 3-chloro-4-fluoro substituent in the target compound enhances binding to hydrophobic enzyme pockets compared to simpler chloro-phenyl groups (e.g., ). The fluorine atom’s electronegativity may optimize π-stacking interactions .
- Heterocyclic Replacements: Replacing the phenylamino group with furan () or indole-triazole () alters electronic and steric profiles.
- Substituent Positioning : The 3-chloro-4-fluoro substitution in the target compound likely occupies a specific hydrophobic region in mPGES-1, as inferred from docking studies of related barbiturates . Analogs with bulkier groups (e.g., benzyloxy in ) may face steric clashes in compact binding sites.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s predicted pKa (~6.8) suggests moderate water solubility, comparable to furan derivatives (). Ethoxyethyl-substituted analogs () exhibit enhanced solubility due to ether linkages .
- Lipophilicity: The 3-chloro-4-fluoro-phenylamino group balances logP (~2.0), favoring membrane permeability without excessive hydrophobicity. Dimethyl-substituted analogs () have higher logP (~2.5), which may improve CNS penetration but reduce aqueous solubility .
- Metabolic Stability: Methyl or ethoxy groups (Evidences 11, 14) may slow oxidative metabolism, whereas the phenylamino group in the target compound could be susceptible to enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
